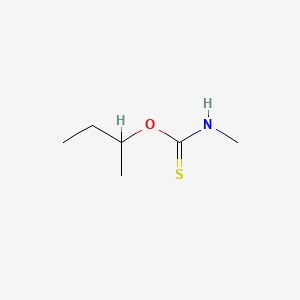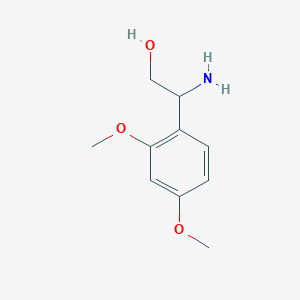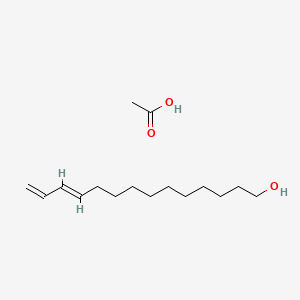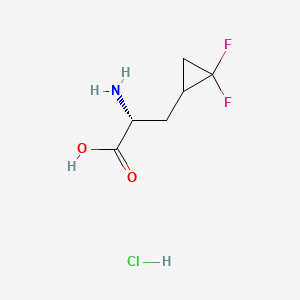
Ethyl 4-cyanonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyanonicotinate is an organic compound with the molecular formula C₉H₈N₂O₂. It is a derivative of nicotinic acid and contains both an ester and a nitrile functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of ethyl nicotinate with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Another method involves the direct cyanoacetylation of ethyl nicotinate using cyanoacetic acid and a suitable catalyst. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
On an industrial scale, this compound is produced using a continuous flow reactor system. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the reaction of ethyl nicotinate with a cyanating agent under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyanonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyanonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-cyanonicotinate involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Ethyl 4-cyanonicotinate can be compared to other nicotinic acid derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl nicotinate: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Cyanonicotinic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
This compound is unique due to the presence of both the ester and nitrile functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
97316-51-3 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
ethyl 4-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2H2,1H3 |
InChI Key |
LKJBJQQYCFZTEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)








![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)

